4-Chloro-3-(hydroxymethyl)phenol
Overview
Description
4-Chloro-3-(hydroxymethyl)phenol is a chemical compound with the CAS Number: 876299-47-7. It has a molecular weight of 158.58 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C7H7ClO2 . The InChI code for this compound is 1S/C7H7ClO2/c8-7-2-1-6(10)3-5(7)4-9/h1-3,9-10H,4H2 .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .Scientific Research Applications
Quantitative Analysis of Hydroxyl Groups in Lignins
4-Chloro-3-(hydroxymethyl)phenol plays a role in the quantitative analysis of hydroxyl groups in lignins. An experimental protocol was developed using 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane as a phosphitylation reagent in 31P NMR analysis, enabling excellent resolution of phenolic hydroxyl environments, including those in condensed moieties (Granata & Argyropoulos, 1995).
Synthesis of Metal Complexes
The compound has been used in synthesizing transition metal complexes, through a condensation reaction, demonstrating its utility in creating ligands for metal ions. These metal complexes have shown moderate in vitro anticancer activity against the HeLa cell line (Abbas et al., 2020).
Catalysis in Hydroxymethylation
Hydroxypropyl cyclodextrins (HP-CyDs) have been used as catalysts for the selective synthesis of 4-(hydroxymethyl)phenol from phenol and formaldehyde. This demonstrates its application in enhancing selectivity in chemical synthesis (Komiyama, 1989).
Electrochemical Oxidation
This compound has been studied for its electrochemical oxidation, showing its significance in understanding the mineralization and degradation pathways of similar organic compounds (Song et al., 2010).
Bond Dissociation Energies and Proton Affinities
This compound has also been used in studies focusing on the O-H bond dissociation energies and proton affinities of substituted phenols, providing insights into the energetics of phenolic compounds (Chandra & Uchimaru, 2002).
Electrophilic Attack Studies
Research on the formation of hydroxymethylphenols from phenol and formaldehyde in aqueous alkaline solutions utilized this compound to understand the electrophilic attack mechanism and its subsequent effects on product distribution (Komiyama, 1988).
Safety and Hazards
Properties
IUPAC Name |
4-chloro-3-(hydroxymethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2/c8-7-2-1-6(10)3-5(7)4-9/h1-3,9-10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNJDGLWSCMYIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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